Benzodiazepine Receptor Binding: 3-Nitrophenyl vs. Other 6-Phenyl Substitutions in [1,2,4]Triazolo[4,3-b]pyridazines
In the foundational Albright et al. (1981) study, a panel of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines was evaluated for inhibition of [³H]diazepam binding to rat brain membranes. The compound bearing a 3-nitrophenyl substituent at the 6-position (i.e., 66548-75-2) exhibited a binding inhibition IC₅₀ of 150 nM, compared to the unsubstituted 6-phenyl analog which showed an IC₅₀ of 1,200 nM [1]. This ~8-fold enhancement in binding affinity is attributed to the electron-withdrawing nitro group at the meta position, which strengthens π-stacking and hydrogen-bonding interactions with the benzodiazepine binding site [1].
| Evidence Dimension | Inhibition of [³H]diazepam binding (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM |
| Comparator Or Baseline | 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (unsubstituted phenyl analog): IC₅₀ = 1,200 nM |
| Quantified Difference | ~8-fold greater binding affinity for the 3-nitrophenyl derivative |
| Conditions | Rat brain membrane [³H]diazepam binding assay; compound concentrations not explicitly reported but standard for the series |
Why This Matters
For CNS-targeted programs or any affinity-based screening campaign where benzodiazepine-site or GABA_A modulation is relevant, the 8-fold affinity advantage of 66548-75-2 over the unsubstituted analog directly affects hit-to-lead prioritization and SAR progression.
- [1] Albright, J.D.; et al. Synthesis and Anxiolytic Activity of 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. J. Med. Chem. 1981, 24, 592-600. View Source
